Methyl 4-(aminomethyl)-2-chlorobenzoate
Description
Methyl 4-(aminomethyl)-2-chlorobenzoate (CAS: 849020-92-4, Molecular Formula: C₉H₁₀ClNO₂) is a benzoate ester derivative featuring a chlorine substituent at the 2nd position and an aminomethyl group (-CH₂NH₂) at the 4th position of the aromatic ring . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its dual functional groups (electron-withdrawing chlorine and electron-donating aminomethyl) enable versatile reactivity.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2-chlorobenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3 |
InChI Key |
IEPLSLWGRRQIPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 4-(aminomethyl)-2-chlorobenzoate are best understood through comparisons with analogs differing in substituent positions, electronic effects, and bioactivity. Below is a detailed analysis supported by experimental data:
Substituent Position and Electronic Effects
The position of substituents on the benzoate ring critically influences electronic properties and reactivity. For example:
- Methyl 2-chlorobenzoate (Cl at position 2) exhibits strong electron-withdrawing effects, reducing ring electron density and directing electrophilic attacks to the meta position .
- Methyl 4-chlorobenzoate (Cl at position 4) similarly withdraws electrons but has been shown to reduce bioactivity in aldose reductase (ALR) inhibition assays (IC₅₀ = 5.89 µM vs. 1.82 µM for 2-chloro analogs) .
- This compound combines a 2-chloro (electron-withdrawing) and 4-aminomethyl (electron-donating) group, creating a unique electronic profile that balances reactivity and solubility .
Structural Analogs and Halogen Variations
- Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5): A positional isomer with the aminomethyl group at position 5 instead of 4. This structural shift may reduce steric accessibility for target binding compared to the 4-substituted compound .
Functional Group Comparisons
- Methyl 4-acetamido-2-hydroxybenzoate: Replacing chlorine (electron-withdrawing) with hydroxyl (electron-donating) and aminomethyl with acetamido groups reduces electrophilic resistance but enhances hydrogen-bonding capacity .
- Benzoylmethyl 4-chlorobenzoate: The absence of an aminomethyl group limits solubility, emphasizing the importance of this substituent in improving aqueous compatibility .
Key Findings and Implications
Positional Superiority of 2-Chloro Substitution : Chlorine at position 2 optimizes bioactivity in enzyme inhibition, as seen in ALR studies .
Aminomethyl Enhances Solubility: The 4-aminomethyl group in this compound likely improves aqueous solubility compared to non-polar analogs like methyl 4-chlorobenzoate .
Halogen Effects : Fluorine substitution (e.g., in methyl 4-chloro-2-fluorobenzoate) increases lipophilicity, which may enhance blood-brain barrier penetration in drug design .
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